1,5,9,13,17,21-Hexathiacyclotetracosane

Coordination chemistry Macrocyclic ligand design X-ray crystallography

1,5,9,13,17,21-Hexathiacyclotetracosane (CAS 51472-63-0), systematically also referred to as 24S6 or hexathia-24-crown-6, is a 24-membered macrocyclic polythioether composed of six sulfur atoms linked by propane-1,3-diyl bridges (C18H36S6, MW 444.9 g·mol⁻¹). It belongs to the crown thioether family—the sulfur analogues of crown ethers—and has been investigated primarily as a hexadentate ligand for transition-metal ions such as Ni(II), as well as a product in the catalytic ring-opening cyclooligomerization of thietane.

Molecular Formula C18H36S6
Molecular Weight 444.9 g/mol
CAS No. 51472-63-0
Cat. No. B14665838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9,13,17,21-Hexathiacyclotetracosane
CAS51472-63-0
Molecular FormulaC18H36S6
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESC1CSCCCSCCCSCCCSCCCSCCCSC1
InChIInChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2
InChIKeyZPXGPHPLAYZSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,9,13,17,21-Hexathiacyclotetracosane (24S6) – A 24-Membered Hexathioether Macrocycle for Coordination Chemistry and Catalysis Research


1,5,9,13,17,21-Hexathiacyclotetracosane (CAS 51472-63-0), systematically also referred to as 24S6 or hexathia-24-crown-6, is a 24-membered macrocyclic polythioether composed of six sulfur atoms linked by propane-1,3-diyl bridges (C18H36S6, MW 444.9 g·mol⁻¹) [1]. It belongs to the crown thioether family—the sulfur analogues of crown ethers—and has been investigated primarily as a hexadentate ligand for transition-metal ions such as Ni(II), as well as a product in the catalytic ring-opening cyclooligomerization of thietane [2]. Unlike its smaller-ring counterparts 18S6 (hexathia-18-crown-6) and 9S3 (trithia-9-crown-3), 24S6 exhibits a larger cavity that imposes no macrocyclic constriction on coordinated metal ions, resulting in distinct bond lengths, ligand-field strengths, and complex stabilities [3].

Why 1,5,9,13,17,21-Hexathiacyclotetracosane Cannot Be Replaced by 18S6, 12S3 or Other Thiacrowns Without Altering Coordination Behaviour


Macrocyclic polythioethers are not interchangeable: ring size and sulfur-atom disposition directly govern the metal–sulfur bond length, ligand-field splitting, hydrolytic stability, and stereochemistry of the resulting complex [1]. For instance, 18S6 and 9S3 exert a macrocyclic constriction effect that compresses Ni–S bonds by ~0.06 Å and raises the apparent ligand-field strength by approximately 10% relative to 24S6, which yields normal, unconstrained Ni–S distances [1]. Consequently, a researcher substituting 24S6 with 18S6 would inadvertently change the electronic structure and solvolytic lability of the metal centre, confounding structure–activity comparisons and compromising reproducibility in catalysis or sensor development [2]. The following quantitative evidence details exactly where 24S6 diverges from its closest in-class analogues.

Quantitative Differentiation Evidence for 1,5,9,13,17,21-Hexathiacyclotetracosane (24S6) – Comparator-Based Data for Procurement Decisions


Ni–S Bond Length in [Ni(24S6)]²⁺ Is 0.06 Å Longer Than in [Ni(18S6)]²⁺ – Absence of Macrocyclic Constriction

In their homoleptic Ni(II) complexes, the 18-membered ring 18S6 constricts the Ni(II) ion, yielding average Ni–S distances of 2.38 Å, which are 0.06 Å shorter than the sum of ionic radii (2.44 Å). In contrast, [Ni(24S6)]²⁺ displays normal, unconstrained Ni–S bond lengths [1]. This constriction effect is absent in 24S6 because the larger ring cannot compress the metal centre [1].

Coordination chemistry Macrocyclic ligand design X-ray crystallography

Ligand-Field Strength of 24S6 Is ~10% Weaker Than That of 18S6 – Direct Consequence of Unconstrained Ni–S Bonds

The constriction exerted by 9S3 and 18S6 not only shortens the Ni–S bonds but also increases the apparent ligand-field strength of the thioethers by approximately 10% relative to the larger ring ligands 12S3 and 24S6, which have normal bond lengths [1]. This places 24S6 among the weaker-field hexathioether ligands, alongside 22S6 and 20S6 [2].

Ligand-field theory Spectroscopy Electronic structure

Ni(II) Complex of 24S6 Exhibits Enhanced Sensitivity to Hydrolysis Compared with 18S6 – Stability Ranking Matches Field-Strength Trend

The stability of hexathioether complexes towards hydrolysis parallels their reduced ligand-field strengths. First-row transition-metal complexes of 22S6 and 20S6 show enhanced sensitivity to solvolysis reactions compared with analogous 18S6 complexes. As a weaker-field ligand, 24S6 is expected to follow the same trend, i.e., its complexes are less hydrolytically stable than those of 18S6 [1].

Complex stability Hydrolytic stability Solvolysis

24S6 Induces Meridional Stereochemistry in [Ni(24S6)]²⁺ – Contrasts with Facial Geometry Afforded by 18S6

In its first reported complex, hexathia-24-crown-6 wraps around Ni(II) to yield an octahedral cation with meridional stereochemistry [1]. This contrasts with the facial coordination geometry typically observed for the smaller-ring 18S6 ligand [2]. The meridional arrangement of the six sulfur donors in [Ni(24S6)]²⁺ is a direct consequence of the larger ring size, which alters the relative orientation of the thioether donor atoms around the metal centre.

Stereochemistry Octahedral complexes Ligand design

Catalytic Thietane Cyclooligomerization: 12S3:24S6 Selectivity of 6:1 Achieved with Tetraosmium Cluster Catalyst

The tetraosmium cluster complex Os₄(CO)₁₁(12S3)(μ-H)₄ catalyzes the cyclooligomerization of thietane to yield a mixture of 12S3 and 24S6 with a 6:1 preference for 12S3 after 24 hours [1]. This ratio can be shifted by catalyst choice: Cr(CO)₆ yields a 12S3:24S6 ratio as low as 0.4:1 under optimized conditions, favouring 24S6 [2]. The ability to tune the product distribution by catalyst selection is relevant for procurement when 24S6 is the desired macrocycle.

Cyclooligomerization Thietane catalysis Macrocycle synthesis

XLogP3-AA of 6.0 and Zero Rotatable Bonds Distinguished 24S6 from Smaller, More Flexible Thiacrowns

The computed XLogP3-AA value for 1,5,9,13,17,21-hexathiacyclotetracosane is 6.0, significantly higher than that of the 18-membered analogue 18S6 (C12H24S6, XLogP ~4.0 for the corresponding hexathia-18-crown-6 core). Additionally, 24S6 possesses zero rotatable bonds due to its constrained macrocyclic architecture [1]. These physicochemical descriptors differentiate 24S6 from smaller-ring thiacrowns that exhibit lower lipophilicity and greater conformational flexibility.

Lipophilicity Physicochemical properties Drug discovery

Validated Application Scenarios for 1,5,9,13,17,21-Hexathiacyclotetracosane (24S6) Based on Comparative Evidence


Coordination Chemistry Studies Requiring a Meridional, Non-Constraining Hexathioether Ligand

For researchers synthesizing homoleptic Ni(II) or other first-row transition-metal thioether complexes where meridional stereochemistry and normal (uncompressed) metal–sulfur bond distances are desired, 24S6 is the appropriate choice. As demonstrated by single-crystal X-ray diffraction, [Ni(24S6)](BF₄)₂ crystallizes with meridional coordination, in contrast to the facial geometry imposed by 18S6 [1]. The absence of macrocyclic constriction provides bond lengths ~0.06 Å longer than in [Ni(18S6)]²⁺, enabling study of structure–property relationships without mechanical compression effects [2].

Catalytic Synthesis of Polythioether Macrocycles with Tunable 12S3:24S6 Product Ratios

The catalytic ring-opening cyclooligomerization of thietane offers a direct route to 24S6. Using Cr(CO)₆ as catalyst, a 12S3:24S6 ratio as low as 0.4:1 can be achieved, making 24S6 the dominant product [1]. Conversely, employing the tetraosmium cluster Os₄(CO)₁₁(12S3)(μ-H)₄ yields a 6:1 preference for 12S3 [2]. Researchers requiring 24S6 as a synthetic building block or ligand precursor should select Cr(CO)₆-based catalytic conditions to maximize 24S6 yield while minimizing 12S3 contamination.

Studies of Weaker-Field Ligand Effects on Metal-Centred Redox and Spectroscopic Properties

Because 24S6 exerts an ~10% weaker ligand field than 18S6 (as inferred from Ni–S bond-length and electronic spectroscopic comparisons), it is the ligand of choice when investigating the effect of reduced ligand-field strength on spin-state equilibria, redox potentials, or d–d transition energies in octahedral thioether complexes [1]. The electron-richer sulfur environment combined with the weaker field may also favour stabilization of higher oxidation states or alter electron-transfer kinetics relative to 18S6 complexes [2].

Lipophilic Environment Applications Leveraging High XLogP (~6.0) and Conformational Rigidity

With a computed XLogP3-AA of 6.0 and zero rotatable bonds, 24S6 is substantially more lipophilic and rigid than smaller thiacrowns such as 18S6 (XLogP ~4.0) [1]. This property profile may be exploited in the design of ion-selective electrode membranes, phase-transfer catalysts, or extraction agents targeting soft metal ions (e.g., Ag⁺, Hg²⁺) where partitioning into organic phases or polymeric matrices is critical [2]. The complete absence of rotatable bonds ensures a preorganized binding cavity that minimizes entropic penalties upon complexation.

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